molecular formula C18H18N4O2S B2494918 1-(4-methoxyphenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 878735-46-7

1-(4-methoxyphenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2494918
CAS No.: 878735-46-7
M. Wt: 354.43
InChI Key: UYFUTXKDVVQNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 2-(methylsulfanyl)phenyl group. Its synthesis likely involves cyclization of precursor azides and alkynes (click chemistry) followed by carboxamide formation via acyl chloride intermediates .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-17(18(23)19-15-6-4-5-7-16(15)25-3)20-21-22(12)13-8-10-14(24-2)11-9-13/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFUTXKDVVQNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Methylsulfanylphenyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes are developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Key Findings:

  • Cytotoxicity : Studies have demonstrated that this compound shows cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) cells. The cytotoxicity is attributed to the induction of apoptosis in these cell lines .

Case Studies

  • Study on MCF-7 Cells :
    • Researchers synthesized derivatives of this compound and tested their effects on MCF-7 cells.
    • Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
  • Combination Therapy :
    • A study investigated the efficacy of this compound in combination with other chemotherapeutic agents.
    • The combination significantly enhanced anticancer activity compared to monotherapy, suggesting potential for use in combination therapies .

Broad-Spectrum Activity

The compound has also shown promising results in antimicrobial applications, particularly against bacterial and fungal pathogens.

Key Findings:

  • Antibacterial Activity : The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed effective results against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : In vitro studies revealed that the compound is effective against common fungal strains such as Candida albicans, suggesting its potential use as an antifungal agent .

Case Studies

  • In Vitro Testing Against Bacteria :
    • A series of tests were conducted to evaluate the antibacterial efficacy of this compound.
    • Results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential therapeutic agent in treating bacterial infections .
  • Fungal Inhibition Studies :
    • The compound was tested against various fungal strains in a controlled laboratory setting.
    • The results indicated significant antifungal activity, particularly against resistant strains, highlighting its potential role in addressing drug-resistant infections .

Summary Table of Applications

Application TypeTargetActivity LevelReference
AnticancerMCF-7High
AnticancerHCT-116Moderate
AntibacterialS. aureusHigh
AntibacterialE. coliModerate
AntifungalC. albicansHigh

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl and methylsulfanylphenyl groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differences:

Compound Name Triazole Substituents (Position 1) Carboxamide Substituents Key Structural Variations Potential Implications Source
1-(4-Methoxyphenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (Target) 4-Methoxyphenyl 2-(Methylsulfanyl)phenyl Reference compound High polarity due to methoxy; sulfur may enhance binding to biological targets. -
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl 4-Ethoxyphenyl Ethoxy vs. methoxy; altered substitution on phenyl rings Increased lipophilicity from ethoxy; steric effects from ortho-methoxy substituent.
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide 2-Ethoxyphenyl 4-(5-Methyltriazol-1-yl)phenyl Triazole-triazole linkage on carboxamide Enhanced π-π stacking potential; possible multidentate binding.
5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylbenzyl Various amines (not specified) Amino group at position 5; benzyl substituent instead of phenyl Amino group may increase solubility; benzyl group could alter pharmacokinetics.
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2-Methylphenyl 4-Acetylphenyl Acetyl group on carboxamide; amino group at position 5 Acetyl may reduce metabolic stability; amino group introduces hydrogen bonding.
5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-pyrazole-4-carboxamide Pyrazole core (not triazole) 4-Methoxyphenyl Pyrazole instead of triazole; trifluoromethyl and chlorophenylsulfanyl groups Trifluoromethyl enhances electronegativity; pyrazole may alter ring tautomerism.

Key Observations:

Ethoxy or benzyl groups () enhance lipophilicity, which may improve membrane permeability but reduce solubility.

Biological Activity Trends: Triazole carboxamides with sulfur-containing substituents (e.g., methylsulfanyl in the target compound, chlorophenylsulfanyl in ) show enhanced interactions with enzymes or receptors via sulfur-mediated hydrogen bonds or hydrophobic interactions . Amino-substituted triazoles () exhibit increased hydrogen-bonding capacity, which could improve target binding but may also increase metabolic susceptibility.

Heterocyclic Core Modifications :

  • Pyrazole analogs () demonstrate how core heterocycle changes (triazole vs. pyrazole) influence electronic properties and tautomeric states, affecting binding modes.

Synthetic Accessibility :

  • Most analogs are synthesized via carboxamide formation from triazole carboxylic acid precursors (e.g., thionyl chloride-mediated acylation followed by amine coupling) .

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment.

Chemical Structure

The compound features a triazole ring, which is known for its versatile pharmacological properties. The presence of the methoxy and methylsulfanyl groups enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with isocyanates or similar reagents to form the triazole structure. Detailed methodologies can vary, but they often include steps such as:

  • Formation of Triazole : Using azides and alkynes in a cycloaddition reaction.
  • Carboxamide Formation : Reacting the triazole with carboxylic acids or their derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)6.5Induction of apoptosis via caspase activation
HepG2 (Liver)10.2Inhibition of microtubule assembly
A549 (Lung)8.0Cell cycle arrest at G2/M phase

These findings indicate that the compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

  • Microtubule Destabilization : Similar to other triazole derivatives, it may disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells .
  • Apoptosis Induction : The compound has been shown to enhance caspase-3 activity, indicating that it triggers programmed cell death pathways .
  • Cell Cycle Regulation : Studies suggest that it can induce cell cycle arrest, particularly at the G2/M checkpoint, which is critical for cancer therapy .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, the compound was tested against various cancer cell lines. The results indicated significant growth inhibition compared to control groups. Notably, MDA-MB-231 cells showed morphological changes consistent with apoptosis when treated with the compound at concentrations as low as 1 μM.

Study 2: Molecular Modeling

Molecular docking studies have been conducted to predict the binding affinity of this compound to key targets involved in cancer progression. The results suggest strong interactions with proteins such as tubulin and various kinases involved in cell proliferation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.